molecular formula C8H7NO3S B3266388 1H-indole-3-sulfonic acid CAS No. 42433-93-2

1H-indole-3-sulfonic acid

Cat. No.: B3266388
CAS No.: 42433-93-2
M. Wt: 197.21 g/mol
InChI Key: MBGDTSHOGKMEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-sulfonic acid is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, exhibit a wide range of biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of 1H-indole-3-sulfonic acid typically involves the sulfonation of indole. One efficient method is the palladium-catalyzed tandem reaction of 2-alkynyl arylazides with sulfonic acids, which yields 1H-indole-3-sulfonates under mild reaction conditions . This method is advantageous due to its high yield and mild conditions, making it suitable for industrial production.

Chemical Reactions Analysis

1H-Indole-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonic acids to sulfonates.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

1H-Indole-3-sulfonic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indole-3-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulating cellular processes such as signal transduction and gene expression. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in biochemical studies .

Comparison with Similar Compounds

1H-Indole-3-sulfonic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical properties and enhances its applicability in various fields.

Properties

IUPAC Name

1H-indole-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-13(11,12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGDTSHOGKMEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-3-sulfonic acid
Reactant of Route 2
1H-indole-3-sulfonic acid
Reactant of Route 3
1H-indole-3-sulfonic acid
Reactant of Route 4
1H-indole-3-sulfonic acid
Reactant of Route 5
1H-indole-3-sulfonic acid
Reactant of Route 6
1H-indole-3-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.